molecular formula C2H2N4O2 B042885 4-Nitro-2H-1,2,3-triazole CAS No. 84406-63-3

4-Nitro-2H-1,2,3-triazole

Cat. No.: B042885
CAS No.: 84406-63-3
M. Wt: 114.06 g/mol
InChI Key: YXFWFUSVDJIVIV-UHFFFAOYSA-N
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Description

4-Nitro-2H-1,2,3-triazole: is a heterocyclic compound that belongs to the class of triazoles, which are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is characterized by the presence of a nitro group (-NO2) at the fourth position of the triazole ring. Triazoles, including this compound, are known for their stability and diverse biological activities, making them valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

The primary targets of 4-Nitro-2H-1,2,3-triazole are enzymes and receptors . The unique structure of the triazole ring facilitates the formation of a variety of non-covalent bonds with these targets . This interaction induces broad-spectrum biological activities, such as anticancer, antituberculosis, antibacterial, and anti-HIV activities .

Mode of Action

This compound interacts with its targets by forming non-covalent bonds . This interaction results in changes in the function of the target enzymes and receptors, leading to various biological activities . For example, the 1,2,3-triazole ring produces anti-ChE activity by inhibiting both AChE and BuChE activities .

Biochemical Pathways

It is known that the compound’s interaction with enzymes and receptors can affect various biological activities . These activities can influence multiple biochemical pathways, leading to downstream effects such as anticancer, antituberculosis, antibacterial, and anti-HIV activities .

Pharmacokinetics

The compound’s unique structure and broad-spectrum biological activities suggest that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its broad-spectrum biological activities . For example, the compound’s anti-ChE activity results from its inhibition of both AChE and BuChE activities . This inhibition can affect neurotransmission, potentially leading to various neurological effects .

Biochemical Analysis

Biochemical Properties

4-Nitro-2H-1,2,3-triazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways in which it is involved . Additionally, this compound can form complexes with proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism . For instance, it can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes related to antioxidant defense.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as DNA and proteins. This binding can result in the inhibition or activation of enzymatic activities. For example, this compound can inhibit the activity of DNA polymerase, thereby affecting DNA replication and repair processes . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of reactive metabolites, which can further participate in various biochemical reactions . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular metabolism and overall organismal health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical impact.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2H-1,2,3-triazole typically involves the nitration of 2H-1,2,3-triazole. One common method is the nitration of 2-phenyl-1,2,3-triazole using a nitrating mixture at temperatures ranging from 115°C to 125°C. This process introduces the nitro group at the fourth position of the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitro-2H-1,2,3-triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Nitro-2H-1,2,3-triazole is unique due to its specific nitro group placement, which influences its chemical reactivity and biological activity. This compound’s stability and ability to undergo diverse chemical reactions make it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

4-nitro-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4O2/c7-6(8)2-1-3-5-4-2/h1H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFWFUSVDJIVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80932592
Record name 5-Nitro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14544-45-7, 84406-63-3
Record name 14544-45-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80932592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitro-2H-1,2,3-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 14544-45-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there synthetic routes to produce triazole derivatives with other functional groups?

A2: [] Yes, the synthesis of N-(oxyran-2-ylmethyl)triazoles and -tetrazoles demonstrates the feasibility of incorporating an oxyran-2-ylmethyl group onto the triazole ring. This highlights the versatility of triazole chemistry and the potential to create diverse derivatives with tailored properties.

Q2: Can trifluoromethyl sulfones or perfluoroalkanesulfonamides be incorporated into azole structures?

A3: [] Yes, research indicates the successful incorporation of trifluoromethyl sulfones and perfluoroalkanesulfonamides into various azole structures. The introduction of these groups can significantly alter the physicochemical properties of the resulting compounds, potentially influencing their reactivity, stability, and biological activity.

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